molecular formula C24H21BrN4O2 B11314566 5-(4-bromophenyl)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11314566
M. Wt: 477.4 g/mol
InChI Key: OMYOBIBUHZJYNJ-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of bromophenyl, dimethylaminophenyl, pyridinyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as bromophenyl derivatives and dimethylaminophenyl derivatives, followed by their coupling with pyridinyl and oxazole moieties under specific reaction conditions. Common reagents used in these reactions include brominating agents, coupling reagents, and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.

Medicine

In medicine, this compound might be investigated for its pharmacological properties. Its structural features suggest potential activity as a drug candidate for various therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-N-{[4-(Dimethylamino)phenyl]methyl}-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-Fluorophenyl)-N-{[4-(Dimethylamino)phenyl]methyl}-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

Compared to similar compounds, 5-(4-BROMOPHENYL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C24H21BrN4O2

Molecular Weight

477.4 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H21BrN4O2/c1-28(2)20-12-6-17(7-13-20)16-29(23-5-3-4-14-26-23)24(30)21-15-22(31-27-21)18-8-10-19(25)11-9-18/h3-15H,16H2,1-2H3

InChI Key

OMYOBIBUHZJYNJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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